![molecular formula C18H20O B12861422 1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12861422.png)
1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4’-Tert-butyl[1,1’-biphenyl]-3-yl)ethanone is an organic compound with the molecular formula C18H20O. It is a derivative of acetophenone, where the phenyl ring is substituted with a tert-butyl group at the para position. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4’-Tert-butyl[1,1’-biphenyl]-3-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-tert-butylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
In an industrial setting, the production of 1-(4’-Tert-butyl[1,1’-biphenyl]-3-yl)ethanone may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4’-Tert-butyl[1,1’-biphenyl]-3-yl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nitration: Nitro derivatives of the biphenyl ring.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives of the ethanone group.
Scientific Research Applications
1-(4’-Tert-butyl[1,1’-biphenyl]-3-yl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of polymers and advanced materials due to its structural stability.
Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 1-(4’-Tert-butyl[1,1’-biphenyl]-3-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(4-Tert-butylphenyl)ethanone: Lacks the biphenyl structure, making it less bulky and potentially less stable.
4’-tert-Butyl-2’,6’-dimethyl-3’,5’-dinitroacetophenone: Contains additional nitro groups, which can significantly alter its reactivity and applications.
Uniqueness
1-(4’-Tert-butyl[1,1’-biphenyl]-3-yl)ethanone is unique due to its biphenyl structure, which provides additional steric hindrance and stability compared to simpler acetophenone derivatives. This structural feature makes it particularly valuable in applications requiring high thermal and chemical stability .
Properties
Molecular Formula |
C18H20O |
|---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-[3-(4-tert-butylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C18H20O/c1-13(19)15-6-5-7-16(12-15)14-8-10-17(11-9-14)18(2,3)4/h5-12H,1-4H3 |
InChI Key |
FELUDJCJXHGGNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


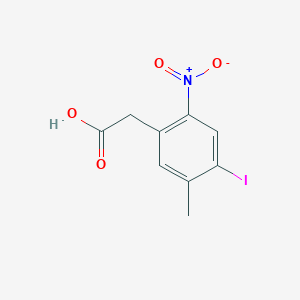

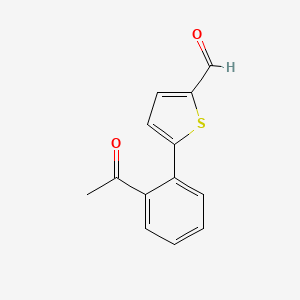
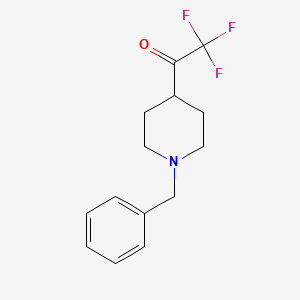
![(6-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12861357.png)


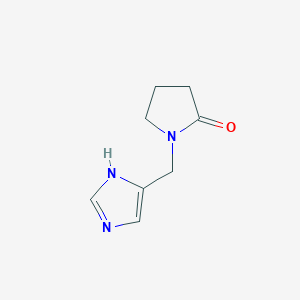
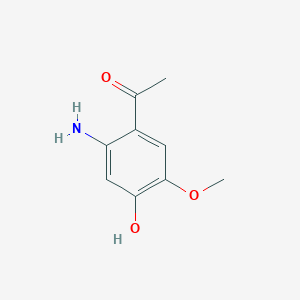
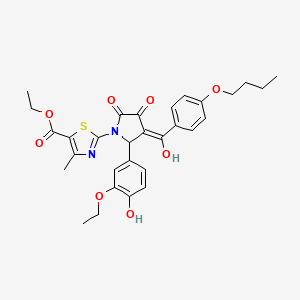
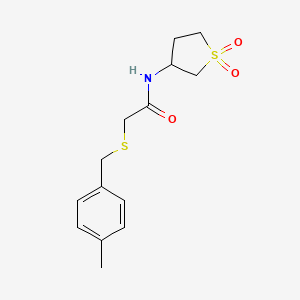
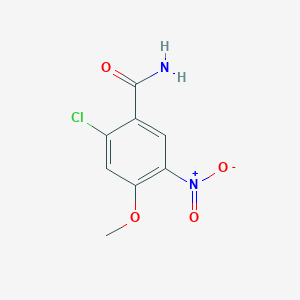
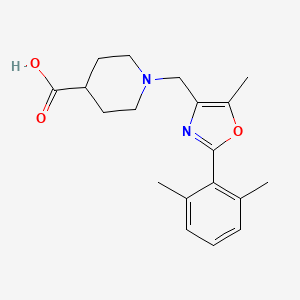
![sodium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12861399.png)
